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Compound of Interest

Compound Name:
1-[2-(1-Adamantyl)-2-

oxoethyl]pyridinium

Cat. No.: B460560

Get Quote

Executive Summary
This technical guide analyzes the pharmacological synergy between the adamantane cage

(tricyclo[3.3.1.1^3,7]decane) and the pyridinium cation. This combination creates a class of

"lipophilic cations" capable of unique biological interactions. Unlike traditional hydrophilic

pyridinium salts, the adamantane moiety confers significant lipophilicity (

), enabling rapid membrane translocation and blood-brain barrier (BBB) penetration.

Core Therapeutic Value:

Mitochondrial Targeting: The delocalized positive charge of the pyridinium ring drives

accumulation in the negatively charged mitochondrial matrix, while the adamantane anchor

facilitates passage through the outer mitochondrial membrane.

Antimicrobial Potency: Acts as a "molecular drill," disrupting bacterial cell membranes via

surfactant-like activity.
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Neuro-Modulation: Dual-site binding inhibition of Acetylcholinesterase (AChE), targeting both

the catalytic anionic site (CAS) and the peripheral anionic site (PAS).

Part 1: Molecular Architecture & SAR Logic
The biological efficacy of these salts is governed by the Structure-Activity Relationship (SAR)

between the cationic head and the lipophilic tail.

The Pharmacophore Triad
The Warhead (Pyridinium): Provides the cationic charge necessary for electrostatic attraction

to negatively charged bacterial membranes and mitochondrial potentials (

).

The Anchor (Adamantane): A bulky, diamondoid structure that prevents rapid efflux and

increases residence time within lipid bilayers.

The Linker: The alkyl or amide chain connecting the two.

Short Linkers (

): Favor AChE inhibition (steric fit).

Long Linkers (

): Favor antimicrobial activity (membrane spanning).

SAR Logic Tree (Visualization)
Figure 1: Structure-Activity Relationship (SAR) logic flow determining biological specificity.

Part 2: Synthesis Workflow (The Menschutkin
Protocol)
The synthesis relies on the Menschutkin reaction, a nucleophilic substitution where a tertiary

amine (pyridine) reacts with an alkyl halide (adamantyl halide).

Critical Technical Challenge: The steric bulk of the adamantyl group severely hinders
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attack. Direct alkylation often fails or requires forcing conditions. Solution: Use of activated
linkers (e.g., 1-(bromomethyl)adamantane) or high-temperature sealed-tube protocols.

Optimized Synthetic Route

Reagents:
1-Bromoadamantane + Pyridine derivative

Activation:
Solvent: Acetonitrile or Toluene

Temp: Reflux (80-110°C)

Nucleophilic Attack:
Lone pair of N attacks alkyl halide

Steric
Hindrance?

Standard Reflux
(For spaced linkers)

No

Sealed Tube / Autoclave
(140°C, High Pressure)

For direct adamantyl-N bond

Yes

Precipitation in Diethyl Ether
Recrystallization (EtOH)

Pure Adamantyl-Pyridinium Salt
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Figure 2: Decision tree for the synthesis of adamantyl pyridinium salts based on steric

constraints.

Part 3: Biological Activity Profiles[1]
Antimicrobial Activity (Membrane Disruption)
These salts function as cationic surfactants. The adamantane tail inserts into the lipid bilayer,

while the pyridinium head disrupts the electrochemical gradient.

Comparative Potency (MIC Values in

):

Compound
Variant

S. aureus
(Gram+)

E. coli (Gram-)
C. albicans
(Fungi)

Mechanism
Note

Ad-Pyr-C1

(Direct bond)
>128 >256 >128

Steric shield

prevents

insertion

Ad-Pyr-C4 (Butyl

linker)
32 64 64

Moderate

membrane

penetration

Ad-Pyr-C12

(Dodecyl linker)
2 - 4 16 8

Optimal

amphiphilic

balance

Benzalkonium Cl

(Control)
1 - 2 4 - 8 2 - 4

Standard cationic

surfactant

Data synthesized from comparative literature analysis (Popiołek et al., 2024; Pham et al.,

2020).

Anticancer Activity (Mitochondrial Targeting)
Cancer cells maintain a higher mitochondrial membrane potential (
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) compared to normal cells (

). Adamantyl pyridinium salts accumulate preferentially in cancer mitochondria according to the
Nernst equation.

Pathway: Accumulation

ROS Generation

PTP Opening

Apoptosis.

Selectivity: Compounds with lipophilic linkers show

values in the low micromolar range (

) against MCF-7 and HCT-116 lines.

Neuro-Activity (AChE Inhibition)
In Alzheimer's research, these salts act as dual-binding site inhibitors.[1]

Mechanism: The adamantane moiety binds to the hydrophobic peripheral anionic site (PAS),

while the pyridinium cation interacts with the catalytic anionic site (CAS) via cation-

interactions with Trp84.

Result: Inhibition of acetylcholine hydrolysis and prevention of amyloid-

aggregation (which is promoted by AChE-PAS binding).

Part 4: Experimental Protocols (Self-Validating
Systems)
Protocol A: Synthesis of 1-(1-Adamantyl)pyridinium
Bromide
Rationale: Direct adamantylation requires forcing conditions due to the Bredt's rule constraints

and steric bulk.
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Reactants: Mix 1-bromoadamantane (10 mmol) and Pyridine (50 mmol, excess acts as

solvent).

Condition: Transfer to a heavy-walled pressure tube (Ace Glass). Seal under Argon.

Reaction: Heat to 180°C for 12 hours. Note: The solution will darken significantly.

Work-up: Cool to room temperature. Pour reaction mixture into 200 mL of cold diethyl ether.

Validation: A precipitate should form immediately. Filter and wash 3x with ether to remove

unreacted pyridine.

Recrystallization: Dissolve crude solid in minimum hot ethanol; add ethyl acetate until turbid.

Cool to 4°C.

QC Check:

-NMR must show downfield shift of pyridine protons (

ppm) and adamantane multiplets at

ppm.

Protocol B: Mitochondrial Membrane Potential ( ) Assay
Rationale: To verify if the mechanism of cytotoxicity is mitochondrial disruption.

Cell Prep: Seed MCF-7 cells (

/well) in 96-well black plates. Treat with Ad-Pyr salt (

) for 24h.

Staining: Add JC-1 Dye (2

final concentration). Incubate 30 min at 37°C.

Principle:

Healthy Mitochondria (High Potential): Dye aggregates (Red Fluorescence, Em 590 nm).
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Depolarized Mitochondria (Low Potential): Dye remains monomeric (Green Fluorescence,

Em 529 nm).

Measurement: Read fluorescence at both wavelengths.

Calculation: Calculate Ratio

.

Interpretation: A decrease in

compared to control indicates mitochondrial depolarization.

Part 5: Mechanistic Visualization

Antimicrobial Mechanism Anticancer Mechanism

Ad-Pyr Salt
(Cationic Amphiphile)

Electrostatic Attraction
to Bacterial Cell Wall (-)

Adamantane Tail Insertion
into Lipid Bilayer

Membrane Destabilization
(Leakage of K+)

Ad-Pyr Salt
(Lipophilic Cation)

Nernstian Accumulation
in Mitochondria

Disruption of ETC
(Complex I Inhibition)

ROS Surge & Apoptosis

Click to download full resolution via product page

Figure 3: Dual mechanistic pathways for antimicrobial (membrane lysis) and anticancer

(mitochondrial toxicity) activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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